N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound that features a unique combination of an isoxazole ring and a furan ring Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while furan is a five-membered aromatic ring with one oxygen atom
Mechanism of Action
Target of Action
Isoxazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They can interact with various targets in the body, depending on their specific structure and functional groups .
Mode of Action
The mode of action of isoxazoles can vary greatly depending on the specific compound and its targets. Some isoxazoles have been found to inhibit certain enzymes, while others may interact with receptors or other proteins .
Biochemical Pathways
Isoxazoles can affect various biochemical pathways. For example, some isoxazoles have been found to have anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of isoxazoles can also vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s structure and functional groups .
Result of Action
The result of an isoxazole’s action can depend on its specific targets and mode of action. Some isoxazoles have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The action of isoxazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other compounds or substances in the body can also influence the action of isoxazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the isoxazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .
Scientific Research Applications
N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole and 4-chloroisoxazole share the isoxazole ring but differ in their substituents.
Furan derivatives: Compounds such as 2,5-dimethylfuran and furfural contain the furan ring but have different functional groups.
Uniqueness
N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of the isoxazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and bioactivity compared to compounds with only one of these rings .
Properties
IUPAC Name |
2,5-dimethyl-N-(1,2-oxazol-4-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-9(7(2)15-6)10(13)12-8-4-11-14-5-8/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCLOKYXSMKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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